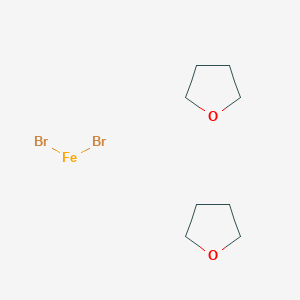

Iron(II) bromide, Bis(tetrahydrofuran)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure de fer(II), Bis(tétrahydrofurane) est un composé organométallique de formule chimique FeBr₂(C₄H₈O)₂. Il s'agit d'un solide cristallin brun insoluble dans l'eau. Ce composé est largement utilisé dans divers domaines, notamment la chimie industrielle, les produits pharmaceutiques et le dépôt de couches minces .

Méthodes De Préparation

Le bromure de fer(II), Bis(tétrahydrofurane) peut être synthétisé en chauffant le bromure de fer(II) dans le tétrahydrofurane (THF) à 60 °C pendant 4 heures. Le solide est ensuite collecté et les matières volatiles sont éliminées sous vide . Les méthodes de production industrielle impliquent des processus similaires, garantissant une grande pureté et une grande cohérence du produit final .

Analyse Des Réactions Chimiques

Le bromure de fer(II), Bis(tétrahydrofurane) subit diverses réactions chimiques, notamment :

Substitution nucléophile : Il agit comme catalyseur dans les réactions de substitution nucléophile des halogénoalcanes.

Réactions d'aromaticité : Il favorise les réactions d'aromaticité des alcènes, améliorant le rendement et la pureté des produits.

Les réactifs couramment utilisés dans ces réactions comprennent les halogénoalcanes et les alcènes, les conditions impliquant généralement des températures modérées et la présence de THF. Les principaux produits formés à partir de ces réactions sont les alcanes substitués et les composés aromatiques .

Applications de la recherche scientifique

Le bromure de fer(II), Bis(tétrahydrofurane) a de nombreuses applications dans la recherche scientifique :

Biologie : Son rôle dans la recherche biologique comprend l'étude de ses interactions avec diverses biomolécules.

Médecine : Il est étudié pour des applications thérapeutiques potentielles en raison de ses propriétés chimiques uniques.

Industrie : Il est utilisé dans le dépôt de couches minces, la fabrication de LED et d'autres processus industriels.

Mécanisme d'action

Le mécanisme par lequel le bromure de fer(II), Bis(tétrahydrofurane) exerce ses effets implique sa capacité à agir comme catalyseur. Il facilite la formation d'intermédiaires réactifs, qui subissent ensuite d'autres réactions pour former les produits désirés. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les halogénoalcanes et les alcènes, conduisant à des réactions de substitution nucléophile et d'aromaticité .

Applications De Recherche Scientifique

Iron(II) bromide, Bis(tetrahydrofuran) has numerous applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis reactions, enhancing reaction rates and product yields.

Biology: Its role in biological research includes studying its interactions with various biomolecules.

Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.

Industry: It is utilized in thin film deposition, LED manufacturing, and other industrial processes.

Mécanisme D'action

The mechanism by which Iron(II) bromide, Bis(tetrahydrofuran) exerts its effects involves its ability to act as a catalyst. It facilitates the formation of reactive intermediates, which then undergo further reactions to form the desired products. The molecular targets and pathways involved include interactions with alkyl halides and alkenes, leading to nucleophilic substitution and aromaticity reactions .

Comparaison Avec Des Composés Similaires

Le bromure de fer(II), Bis(tétrahydrofurane) peut être comparé à d'autres composés similaires tels que :

- Bromure de fer(II), Diméthoxyéthane

- Bromodicarbonylcyclopentadiénylfer

- Solution de bromure de 5-chloro-2-méthoxyphénylmagnesium

Ces composés partagent des propriétés catalytiques similaires mais diffèrent dans leurs applications spécifiques et leur réactivité. Le bromure de fer(II), Bis(tétrahydrofurane) est unique en raison de son efficacité élevée dans la promotion des réactions de substitution nucléophile et d'aromaticité .

Propriétés

Formule moléculaire |

C8H16Br2FeO2 |

|---|---|

Poids moléculaire |

359.86 g/mol |

Nom IUPAC |

dibromoiron;oxolane |

InChI |

InChI=1S/2C4H8O.2BrH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |

Clé InChI |

WBQQRZWZZRYMTQ-UHFFFAOYSA-L |

SMILES canonique |

C1CCOC1.C1CCOC1.[Fe](Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid](/img/structure/B12304677.png)

![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-(2-methylpropyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate](/img/structure/B12304680.png)

![Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate](/img/structure/B12304723.png)

![4-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12304727.png)

![(2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid](/img/structure/B12304732.png)

![5-Hydroxy-2-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12304736.png)

![1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis](/img/structure/B12304741.png)